molecular formula C11H15F2N B13189115 [1-(2,4-Difluorophenyl)ethyl](propyl)amine

[1-(2,4-Difluorophenyl)ethyl](propyl)amine

Katalognummer: B13189115
Molekulargewicht: 199.24 g/mol
InChI-Schlüssel: STCGTMRTQOIRBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Difluorophenyl)ethylamine is a chemical compound with the molecular formula C11H15F2N. It is used primarily in scientific research and as a synthetic intermediate . The compound is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a propylamine group.

Vorbereitungsmethoden

The synthesis of 1-(2,4-Difluorophenyl)ethylamine typically involves the reaction of 2,4-difluorophenylacetonitrile with propylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Analyse Chemischer Reaktionen

1-(2,4-Difluorophenyl)ethylamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2,4-Difluorophenyl)ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2,4-Difluorophenyl)ethylamine include:

    1-(2,4-Difluorophenyl)ethylamine: Lacks the propyl group, leading to different chemical properties.

    1-(2,4-Difluorophenyl)propylamine: Similar structure but with variations in the alkyl chain length.

    1-(2,4-Difluorophenyl)butylamine: Longer alkyl chain, which may affect its reactivity and applications. The uniqueness of 1-(2,4-Difluorophenyl)ethylamine lies in its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H15F2N

Molekulargewicht

199.24 g/mol

IUPAC-Name

N-[1-(2,4-difluorophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H15F2N/c1-3-6-14-8(2)10-5-4-9(12)7-11(10)13/h4-5,7-8,14H,3,6H2,1-2H3

InChI-Schlüssel

STCGTMRTQOIRBW-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(C)C1=C(C=C(C=C1)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.